1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
1,3-Dimethyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines have been associated with a variety of biological activities, which suggests they may interact with multiple targets .
Mode of Action
Compounds with a similar pyrazolo[3,4-b]pyridine structure have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Given the diverse biological activities associated with pyrazolo[3,4-b]pyridines, it is likely that multiple pathways could be affected .
Result of Action
Compounds with a similar pyrazolo[3,4-b]pyridine structure have been associated with a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazolo[3,4-c]pyridine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid can yield this compound . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
1,3-Dimethyl-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential therapeutic agent due to its structural similarity to other bioactive molecules.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: This compound shares a similar fused ring system but differs in the position of the nitrogen atoms.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex structure with additional fused rings.
Uniqueness
1,3-Dimethyl-1H-pyrazolo[3,4-c]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its methyl groups and the position of nitrogen atoms make it a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
1,3-dimethylpyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-7-3-4-9-5-8(7)11(2)10-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCXTJREXXIORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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